molecular formula C10H11N3O B067340 N-(1H-Benzimidazol-1-yl)-N-methylacetamide CAS No. 176101-95-4

N-(1H-Benzimidazol-1-yl)-N-methylacetamide

Cat. No. B067340
M. Wt: 189.21 g/mol
InChI Key: ZPABCEVMXQJKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Benzimidazol-1-yl)-N-methylacetamide, commonly known as BMA, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. BMA is a heterocyclic compound that contains a benzimidazole ring and a methylacetamide group, making it a versatile compound with unique properties. In

Mechanism Of Action

The mechanism of action of BMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

BMA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. BMA has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

BMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMA is also soluble in common organic solvents, making it easy to work with in the lab. However, BMA has some limitations, including its low solubility in water, which can make it difficult to use in biological assays.

Future Directions

There are several future directions for research on BMA. One area of interest is the development of BMA derivatives with improved anticancer and antimicrobial properties. Another area of research is the investigation of the mechanism of action of BMA and its potential targets. Additionally, the use of BMA in combination with other drugs for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of BMA involves the reaction of 1H-benzimidazole with N-methylacetamide in the presence of a catalyst. The reaction yields BMA as a white crystalline solid with a melting point of 205-207°C. The purity of BMA can be confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

BMA has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of BMA is in the field of medicinal chemistry. BMA has been shown to exhibit antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antimicrobial properties and is being studied as a potential antibiotic.

properties

CAS RN

176101-95-4

Product Name

N-(1H-Benzimidazol-1-yl)-N-methylacetamide

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(benzimidazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C10H11N3O/c1-8(14)12(2)13-7-11-9-5-3-4-6-10(9)13/h3-7H,1-2H3

InChI Key

ZPABCEVMXQJKOW-UHFFFAOYSA-N

SMILES

CC(=O)N(C)N1C=NC2=CC=CC=C21

Canonical SMILES

CC(=O)N(C)N1C=NC2=CC=CC=C21

synonyms

Acetamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI)

Origin of Product

United States

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